molecular formula C8H8Cl2FN B2801482 1-(2,6-Dichloro-3-fluorophenyl)ethan-1-amine CAS No. 954257-36-4

1-(2,6-Dichloro-3-fluorophenyl)ethan-1-amine

Cat. No.: B2801482
CAS No.: 954257-36-4
M. Wt: 208.06
InChI Key: CACPRGLQLUXAOA-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-3-fluorophenyl)ethan-1-amine is an organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, along with an ethanamine group. Its unique structure imparts distinct chemical properties, making it valuable for research and development.

Mechanism of Action

Target of Action

It is known that this compound is a key intermediate in the synthesis of crizotinib , an anti-cancer agent approved for the treatment of non-small cell lung carcinoma . Therefore, it can be inferred that the targets of this compound would be related to the molecular targets of Crizotinib.

Mode of Action

As a key intermediate in the synthesis of crizotinib , its mode of action would be expected to contribute to the overall mechanism of action of the final drug product.

Biochemical Pathways

Given its role as an intermediate in the synthesis of crizotinib , it is likely involved in biochemical pathways related to the pharmacological action of this drug.

Result of Action

As a key intermediate in the synthesis of crizotinib , its effects would contribute to the overall therapeutic effects of the final drug product.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichloro-3-fluorophenyl)ethan-1-amine typically involves the reduction of 2,6-dichloro-3-fluorophenyl ketone using sodium borohydride. The reaction is carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions. The resulting intermediate, 1-(2,6-dichloro-3-fluorophenyl)ethanol, is then subjected to amination using ammonia or an amine source to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the reduction of the ketone precursor and subsequent amination. Optimized reaction conditions, such as temperature, pressure, and catalyst selection, are crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichloro-3-fluorophenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,6-Dichloro-3-fluorophenyl)ethan-1-amine has diverse applications in scientific research:

Comparison with Similar Compounds

  • 1-(2,6-Dichloro-3-fluorophenyl)ethanol
  • 2,6-Dichloro-3-fluorophenyl ketone
  • 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-ethanol

Comparison: 1-(2,6-Dichloro-3-fluorophenyl)ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of an ethanamine group. This structure imparts distinct reactivity and biological activity compared to similar compounds. For example, 1-(2,6-Dichloro-3-fluorophenyl)ethanol is primarily used as an intermediate in the synthesis of crizotinib, while 2,6-Dichloro-3-fluorophenyl ketone serves as a precursor in various organic syntheses .

Properties

IUPAC Name

1-(2,6-dichloro-3-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2FN/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACPRGLQLUXAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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